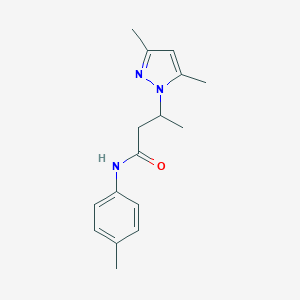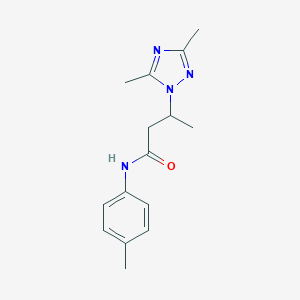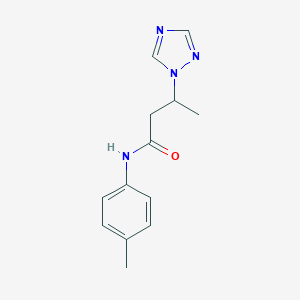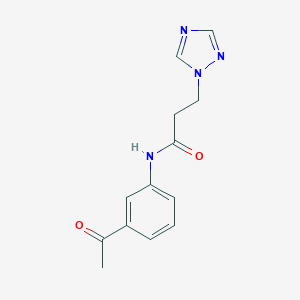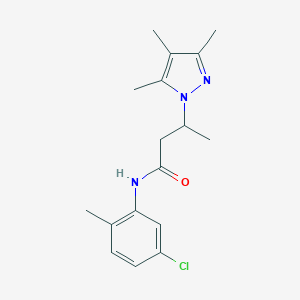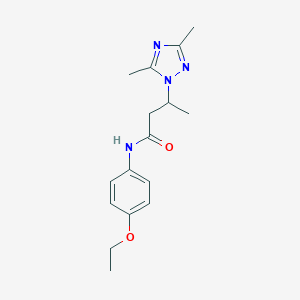
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO3S . It is listed in several chemical databases, including PubChem, ChemSpider, and ChemicalBook .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 257.349 Da, and the monoisotopic mass is 257.108551 Da .Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the production of cholesterol and triglycerides, which may make it useful in the treatment of hyperlipidemia. It has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and is available in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide. One area of research that may be promising is in the development of new cancer treatments. Studies have shown that this compound has anti-cancer properties, and further research may lead to the development of new therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as hyperlipidemia and oxidative stress-related diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis method for 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. This synthesis method has been well-established in the literature and has been used to produce the compound in large quantities.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide has been used in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-6-13-17(14,15)12-8-9(2)11(16-4)7-10(12)3/h7-8,13H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGZBGYTZEOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500354.png)
![N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500356.png)
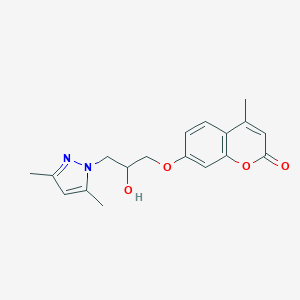

![7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500363.png)
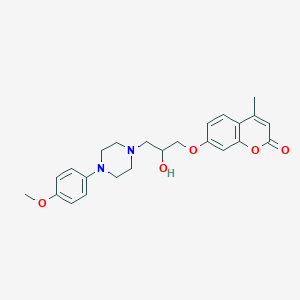
![3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one](/img/structure/B500365.png)

